1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, phenyl, imidazole, and piperazine moieties
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and piperazine rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and imidazole moieties are known to interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include those with benzenesulfonyl, imidazole, or piperazine moieties. Examples are:
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the benzimidazole and sulfanyl groups.
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol: Contains the benzenesulfonyl and piperazine moieties.
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one: Features a similar structure with an oxazole ring instead of imidazole.
The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25FN4O3S2 |
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Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H25FN4O3S2/c28-22-13-7-8-14-23(22)31-15-17-32(18-16-31)24(33)19-36-26-27(37(34,35)21-11-5-2-6-12-21)30-25(29-26)20-9-3-1-4-10-20/h1-14H,15-19H2,(H,29,30) |
InChI Key |
AMXPMKBXMDKWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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